3,4,5-Trimethoxycinnamic acid

Beschreibung

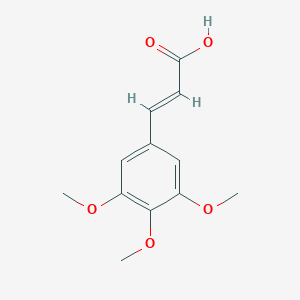

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFVRYKNXDADBI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298647 | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20329-98-0, 90-50-6 | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9096D920O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 - 128 °C | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthesis of 3,4,5 Trimethoxycinnamic Acid

Botanical Sources and Distribution

3,4,5-Trimethoxycinnamic acid, a substituted cinnamic acid derivative, is found in various plant species. It is recognized as an active metabolite and constituent in several traditional herbal medicines. Its distribution spans across different plant families, where it exists both in its free form and as esters.

The roots of Polygala tenuifolia Willd., known as 'Onji' in Japanese traditional Kampo medicine, are a significant natural source of this compound. frontiersin.orgmdpi.com This compound is considered one of the active constituents of the plant and is also a metabolite of other complex molecules found in the root, such as 3,6′-disinapoyl sucrose (B13894). nih.gov Research has led to the isolation of various compounds from P. tenuifolia roots, including saponins, phenylpropanoid sucrose esters, xanthones, and phenolic derivatives, with this compound and its methyl ester being among the identified phenolic derivatives. nih.govwikipedia.org The presence of this acid and its derivatives contributes to the recognized pharmacological profile of this traditional medicine. frontiersin.orgmdpi.com

Isatidis Folium, the dried leaf of Isatis tinctoria L. (Brassicaceae), is another botanical source where this compound has been identified. nih.gov This traditional medicinal herb is known to contain a variety of chemical constituents, including organic acids, flavonoids, and alkaloids. hmdb.cawikipedia.org The identification of this compound in Isatidis Folium adds to the understanding of its complex chemical composition. nih.gov

This compound has been identified as a component of aromatic esters found in Piper longum (long pepper), a plant used in traditional medicine systems. Specifically, it is a constituent of the natural product piperlongumine. wikipedia.org The fruit of Piper longum contains various alkaloids and other compounds, including methyl-3,4,5-trimethoxycinnamate.

Biosynthetic Pathways and Precursors in Plants

This compound is biosynthesized in plants through the phenylpropanoid pathway. nih.gov This metabolic pathway produces a wide array of secondary metabolites from the amino acid phenylalanine. The general steps leading to the formation of this compound are outlined below:

Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. nih.govresearchgate.net

Hydroxylations and Methylations: Cinnamic acid then undergoes a series of hydroxylation and methylation reactions to produce various hydroxycinnamic acids. This sequence generally proceeds through p-coumaric acid, caffeic acid, and ferulic acid. nih.gov

Formation of Sinapic Acid: Ferulic acid is further hydroxylated at the 5-position by ferulate 5-hydroxylase (F5H) to form 5-hydroxyferulic acid. researchgate.net Subsequently, the 3- and 5-hydroxyl groups are methylated by O-methyltransferases (OMTs), such as caffeic acid O-methyltransferase (COMT), to yield sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid).

Final Methylation to this compound: The final step in the biosynthesis of this compound involves the methylation of the remaining hydroxyl group at the 4-position of a precursor like sinapic acid. While the general phenylpropanoid pathway is well-established, the specific enzyme catalyzing this final methylation step to produce the 3,4,5-trimethoxy configuration is a subject of ongoing research.

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor | Description |

| Phenylalanine | Starting amino acid for the phenylpropanoid pathway. |

| Cinnamic Acid | Formed from phenylalanine via deamination. |

| p-Coumaric Acid | A hydroxylated derivative of cinnamic acid. |

| Caffeic Acid | A dihydroxylated derivative of cinnamic acid. |

| Ferulic Acid | A methoxylated and hydroxylated derivative of cinnamic acid. |

| 5-Hydroxyferulic Acid | An intermediate formed by the hydroxylation of ferulic acid. |

| Sinapic Acid | A dimethoxylated and hydroxylated derivative of cinnamic acid, considered a direct precursor. |

Metabolite Status of Other Natural Products

This compound is not only synthesized de novo in plants but also exists as a metabolite of more complex natural products. In Polygala tenuifolia, for instance, it is a known metabolite of 3,6′-disinapoyl sucrose. nih.gov This indicates that the enzymatic breakdown of larger molecules within the plant can release this compound. This dual status as both a biosynthetic endpoint and a metabolic product underscores its integral role in the chemical ecology and biochemistry of the plants in which it is found.

Direct Synthesis Methodologies

Direct synthesis of this compound is primarily achieved through well-established organic reactions that form carbon-carbon double bonds. These methods typically involve the condensation of an aldehyde with a suitable active methylene compound.

Wittig Reaction-Based Synthetic Routes

The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.orgmnstate.edu In the context of this compound synthesis, this reaction involves treating 3,4,5-Trimethoxybenzaldehyde with a phosphorus ylide.

A typical procedure involves the reaction of 3,4,5-Trimethoxybenzaldehyde with a Wittig reagent, such as the one prepared from triphenylphosphine and ethyl 2-bromoacetate. This process, followed by hydrolysis, yields this compound. tandfonline.com One documented synthesis reported a yield of 52% for this transformation. tandfonline.com The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the desired alkene and a stable phosphine oxide byproduct. organic-chemistry.orgmnstate.edu The removal of this triphenylphosphine oxide byproduct can sometimes be challenging. mnstate.edu Stabilized ylides, which are common in these syntheses, predominantly produce the (E)-alkene, which corresponds to the trans isomer of the cinnamic acid. organic-chemistry.org

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction for the synthesis of cinnamic acids and their derivatives. rsc.orgnih.gov It involves the reaction of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. rsc.orgbepls.com

Traditionally, the Knoevenagel condensation for producing cinnamic acids is carried out using pyridine as the solvent and piperidine as the catalyst. rsc.orgtue.nl This method, while effective, utilizes reagents that are now considered environmentally hazardous. rsc.org The reaction mechanism involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde. youtube.com Subsequent dehydration leads to the α,β-unsaturated product.

In recent years, significant efforts have been made to develop more environmentally friendly or "green" versions of the Knoevenagel condensation. bepls.com These approaches aim to replace hazardous solvents and catalysts with more benign alternatives. tue.nlresearchgate.net

One such green methodology for the synthesis of this compound involves a solvent-free reaction between 3,4,5-trimethoxybenzaldehyde and malonic acid, using ammonium (B1175870) salts as catalysts. tue.nlsciencemadness.org This approach circumvents the need for pyridine and piperidine. researchgate.netsciencemadness.org In a specific experiment, 3,4,5-trimethoxybenzaldehyde was combined with malonic acid and ammonium bicarbonate. sciencemadness.org The mixture was heated, and after workup which included precipitation and recrystallization, pure this compound was obtained with a yield of 73%. sciencemadness.org

The table below summarizes the results from various attempts using this green chemistry approach, highlighting the effect of different catalysts and conditions on the reaction yield. sciencemadness.org

| Aldehyde | Malonic Acid (equiv) | Catalyst (equiv) | Catalyst Type | Temperature (°C) | Time (h) | Yield (%) |

| 3,4,5-Trimethoxybenzaldehyde | 1.2 | 0.4 | Ammonium Bicarbonate | 140 | 2 | 73 |

| 3,4,5-Trimethoxybenzaldehyde | 1.2 | 0.4 | Ammonium Bicarbonate | 90 | 3 | 57 |

| 3,4,5-Trimethoxybenzaldehyde | 1.2 | 0.4 | Ammonium Chloride | 140 | 2 | 47 |

This table presents data from experimental attempts to synthesize this compound using a green Knoevenagel condensation method. sciencemadness.org

Stereospecific Synthesis and Isomerization

The geometry of the double bond in cinnamic acid derivatives is crucial, as different isomers can exhibit different biological activities. nih.gov Therefore, controlling the stereochemical outcome of the synthesis is of significant importance.

trans-3,4,5-Trimethoxycinnamic Acid Synthesis

The trans isomer of this compound is the more stable and often the desired product. fishersci.ca Many synthetic methods, including the Knoevenagel and Wittig reactions, are designed to favor the formation of this isomer. organic-chemistry.orgresearchgate.net

The Knoevenagel condensation, particularly under thermodynamic control, typically yields the trans product. The reaction conditions in the green synthesis approach, involving heating the reactants, favor the formation of the more stable trans isomer. sciencemadness.org Similarly, the use of stabilized Wittig reagents in the Wittig reaction also leads predominantly to the trans (E)-alkene. organic-chemistry.org The synthesis of various trans-3,4,5-trimethoxycinnamamides relies on synthetic strategies that first generate the trans acid. researchgate.net The commercial availability of this compound is often specified as "predominantly trans", indicating the prevalence and stability of this isomer. fishersci.ca

cis-3,4,5-Trimethoxycinnamic Acid Preparation via Photo-irradiation

The thermodynamically more stable trans-isomer of cinnamic acids is the form that is most commonly found in nature. researchgate.net However, the cis-isomer can be synthesized through photochemical isomerization. This process typically involves exposing a solution of the trans-isomer to ultraviolet (UV) irradiation. researchgate.net The UV light provides the energy needed to overcome the rotational barrier of the central carbon-carbon double bond, allowing for conversion from the trans (E) configuration to the cis (Z) configuration. This E-to-Z photoisomerization is a reversible process that eventually leads to a photostationary state, a specific equilibrium mixture of the two isomers under the given irradiation conditions. researchgate.netresearchgate.net A method for preparing the cis-isomers of various cinnamic acid derivatives involves the irradiation of their ionic liquids in acetonitrile, which can cause the less soluble cis-isomer to precipitate from the solution. researchgate.net

Derivatization Strategies for Structure-Activity Relationship Elucidation

The modification of the carboxyl group of this compound (TMCA) is a common strategy for creating diverse analogues for structure-activity relationship (SAR) studies. nih.gov Ester and amide derivatives are among the most frequently synthesized and evaluated analogues. nih.govresearchgate.net These modifications allow researchers to probe how changes in steric bulk, electronic properties, and hydrogen bonding potential at the carboxyl terminus affect biological activity.

Esterification Reactions for 3,4,5-Trimethoxycinnamate (B1233958) Analogues

Esterification of the carboxylic acid group in TMCA yields 3,4,5-trimethoxycinnamate analogues. This derivatization is a key strategy in medicinal chemistry to modify the lipophilicity and pharmacokinetic properties of the parent molecule. nih.govgoogle.com Various synthetic methods are employed to achieve this transformation, including classical acid-catalyzed reactions and modern condensation techniques.

Fischer-Speier esterification is a standard method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol reactant is often used, or water, the byproduct, is removed as it forms. organic-chemistry.orgoperachem.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. organic-chemistry.org This method is widely applicable for the synthesis of simple alkyl esters of this compound.

Table 1: Example of Fischer Esterification Conditions This table is illustrative of a general procedure.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions |

|---|

Condensation reactions provide an alternative route to esters, often under milder conditions than Fischer esterification. These methods utilize coupling reagents to activate the carboxylic acid. One approach involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂); the resulting 3,4,5-trimethoxycinnamoyl chloride is then reacted with the desired alcohol or phenol (B47542) to yield the target ester. mdpi.com Another common strategy employs carbodiimide catalysts, such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov These reagents facilitate the formation of an O-acylisourea intermediate, which is highly reactive and readily undergoes nucleophilic attack by an alcohol to form the ester. nih.gov A series of esters have been synthesized from this compound using such condensation reactions. nih.gov

Table 2: Selected 3,4,5-Trimethoxycinnamate Esters Synthesized via Condensation

| Ester Product | Reactants | Synthesis Method | Reference |

|---|---|---|---|

| Phenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | TMCA, Phenol | Conversion to acyl chloride with SOCl₂, then reaction with phenol | mdpi.com |

| 4-Bromophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | TMCA, 4-Bromophenol | Conversion to acyl chloride with SOCl₂, then reaction with 4-bromophenol | mdpi.com |

Amidation Reactions for 3,4,5-Trimethoxycinnamamide Analogues

The synthesis of amides from this compound is another crucial derivatization strategy. nih.govnih.gov 3,4,5-Trimethoxycinnamamide analogues have shown a wide range of biological activities, making their synthesis a significant area of research. nih.gov The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxyl group.

A highly effective and widely used method for amide bond formation involves coupling reagents such as carbodiimides, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt). nih.govnih.govpeptide.com The carbodiimide, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), reacts with the carboxyl group of this compound to form a reactive O-acylisourea intermediate. nih.govresearchgate.net

While this intermediate can react directly with an amine, the addition of HOBt offers significant advantages. HOBt intercepts the O-acylisourea to form an activated HOBt ester. peptide.comresearchgate.net This new intermediate is less susceptible to side reactions and couples efficiently with the target amine to form the desired amide, regenerating HOBt in the process. researchgate.net This system is known to suppress side reactions and minimize the risk of racemization when chiral amines are used. peptide.com This specific methodology has been successfully employed to synthesize a series of 3,4,5-trimethoxycinnamamide analogues (compounds 13-19) in high yields. nih.gov

Table 3: Selected 3,4,5-Trimethoxycinnamamide Analogues and Synthesis Method

| Amide Product | Reactants | Coupling System | Reference |

|---|---|---|---|

| Amides (compounds 13-19) | TMCA, various amines | EDCI / HOBt | nih.gov |

| N-(Prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)-prop-2-enamide | TMCA, Propargylamine | HATU / DIPEA | researchgate.net |

Synthetic Strategies and Chemical Derivatization of 3,4,5 Trimethoxycinnamic Acid

Derivatization of the Carboxyl Group

The carboxyl group of 3,4,5-Trimethoxycinnamic acid is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives, such as esters and amides. nih.gov A key strategy to enhance the reactivity of the carboxylic acid for these transformations is its conversion into a more reactive intermediate, the acid chloride. nih.gov

The formation of 3,4,5-Trimethoxycinnamoyl chloride is a crucial step for facilitating nucleophilic acyl substitution reactions. This conversion is typically achieved by treating this compound with a suitable chlorinating agent. The resulting acid chloride is highly reactive and serves as a versatile precursor for synthesizing various derivatives. nih.govsmolecule.com

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). smolecule.comcommonorganicchemistry.com These reagents are effective because they convert the hydroxyl group of the carboxylic acid into a better leaving group, and the byproducts of the reaction are gaseous (sulfur dioxide and hydrogen chloride for thionyl chloride; carbon monoxide, carbon dioxide, and hydrogen chloride for oxalyl chloride), which simplifies the isolation of the desired acid chloride product. chemicalbook.comsciencemadness.orgchemguide.co.uk

Reaction with Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction of this compound with thionyl chloride proceeds by heating the mixture, often under reflux conditions. prepchem.com This direct chlorination method effectively yields 3,4,5-Trimethoxycinnamoyl chloride. smolecule.com

One documented procedure involves heating 3.62 millimoles of this compound with 137 millimoles of thionyl chloride at reflux temperature for 45 minutes. prepchem.com After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the acid chloride as a residue. prepchem.com For purification, the residue can be dissolved in a solvent like benzene, followed by evaporation of the volatile components. prepchem.com The purified 3,4,5-Trimethoxycinnamoyl chloride can then be dissolved in a dry solvent, such as methylene chloride, for subsequent reactions. prepchem.com General conditions for this type of conversion can involve heating at temperatures between 50°C and 80°C for 2 to 4 hours under an inert atmosphere. smolecule.com

Reaction with Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for converting carboxylic acids to their corresponding acid chlorides and is often considered a milder and more selective reagent than thionyl chloride. smolecule.comwikipedia.org The reaction is typically performed in a solvent like dichloromethane at room temperature, often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com While specific examples detailing the use of oxalyl chloride for this compound are less common in the provided literature, it is a standard and applicable method for this class of transformation. commonorganicchemistry.comchemicalbook.com The use of oxalyl chloride is advantageous as the reaction conditions are generally mild, which helps to prevent potential side reactions or degradation of sensitive functional groups. chemicalbook.com

The resulting 3,4,5-Trimethoxycinnamoyl chloride is a reactive intermediate characterized by the molecular formula C₁₂H₁₃ClO₄. smolecule.com Its enhanced reactivity makes it a valuable precursor for coupling reactions with nucleophiles like alcohols or amines to form a diverse range of ester and amide derivatives. nih.govsmolecule.com

Table 1: Synthesis of 3,4,5-Trimethoxycinnamoyl chloride

| Starting Material | Reagent | Reaction Conditions | Product |

| This compound | Thionyl chloride (SOCl₂) | Heated at reflux for 45 minutes. prepchem.com | 3,4,5-Trimethoxycinnamoyl chloride |

| This compound | Thionyl chloride (SOCl₂) | Heated at 50°C to 80°C for 2-4 hours under an inert atmosphere. smolecule.com | 3,4,5-Trimethoxycinnamoyl chloride |

| This compound | Oxalyl chloride ((COCl)₂) | Typically stirred in a solvent (e.g., Dichloromethane) at room temperature, often with catalytic DMF. commonorganicchemistry.com | 3,4,5-Trimethoxycinnamoyl chloride |

Pharmacological Activities of 3,4,5 Trimethoxycinnamic Acid and Its Derivatives

Central Nervous System (CNS) Modulating Effects

3,4,5-Trimethoxycinnamic acid (TMCA), a phenylpropanoid found in the roots of Polygala tenuifolia, demonstrates notable modulatory effects on the central nervous system. glpbio.commedchemexpress.com Research has highlighted its potential sedative, hypnotic, antidepressant, and anti-stress properties. mdpi.comresearchgate.net These activities are attributed to its interactions with various neurotransmitter systems, including the GABAergic and noradrenergic pathways.

Sedative and Hypnotic Potency

TMCA and its analogs have been investigated for their sedative and hypnotic capabilities, showing a clear influence on sleep patterns and motor activity. mdpi.comtandfonline.com These effects are primarily linked to the compound's interaction with the GABAergic system, a key regulator of CNS excitability. selleckchem.com

Studies have shown that this compound enhances sleeping behaviors, an effect mediated through the GABAAergic system. glpbio.com It has been observed to prolong the total sleeping time induced by pentobarbital (B6593769) in animal models. glpbio.commedchemexpress.comselleckchem.com Further investigation into its mechanism reveals that TMCA increases the expression of GAD65 and the γ-subunit of the GABAA receptor, without affecting the α- and β-subunits. glpbio.commedchemexpress.com This modulation of the GABAA receptor complex is believed to be central to its hypnotic effects. selleckchem.commedchemexpress.com Specifically, TMCA has been found to reduce sleep latency while increasing the duration of total sleep and non-rapid eye movement (NREM) sleep. selleckchem.com

Table 1: Effects of this compound on Sleeping Behaviors

| Parameter | Observation | Mechanism | Source(s) |

|---|---|---|---|

| Sleep Duration | Prolongs pentobarbital-induced sleeping time. | Enhancement of GABAAergic systems. | glpbio.commedchemexpress.comselleckchem.com |

| Sleep Onset | Reduces sleep latency. | Modulation of GABAA/BZ receptor complex. | selleckchem.com |

| Sleep Architecture | Increases total sleep time and NREM sleep. | Alters sleep patterns via GABAergic pathways. | selleckchem.com |

| Receptor Expression | Increases expression of GAD65 and γ-subunit of GABAA receptor. | No effect on α- or β-subunits. | glpbio.commedchemexpress.com |

In conjunction with its sedative effects, this compound has been shown to significantly decrease locomotor activity in mice. glpbio.commedchemexpress.comselleckchem.com This reduction in spontaneous movement is a key indicator of its CNS-depressant and sedative properties. The observed decrease in motor activity further supports the compound's potential as a sedative agent. glpbio.commedchemexpress.com

Table 2: Effect of this compound on Locomotor Activity

| Compound | Effect | Model | Source(s) |

|---|

| This compound | Significantly decreases locomotor activity. | Mice | glpbio.commedchemexpress.comselleckchem.com |

Antidepressant and Anti-stress Activity

TMCA has demonstrated significant antidepressant-like and anti-stress activities in various preclinical models. glpbio.commdpi.comresearchgate.net These properties are linked to its ability to modulate stress responses and regulate the levels of key neurotransmitters involved in mood and arousal, such as norepinephrine (B1679862). tandfonline.comselleckchem.comscispace.com

The anti-stress effects of this compound are well-documented. glpbio.commedchemexpress.com Studies using restraint stress models in mice have shown that TMCA treatment can ameliorate anxiety- and depression-like behaviors. nih.gov Animals subjected to prolonged stress exhibited reduced anxiety, as measured by performance in the elevated plus maze, and decreased depressive-like behavior in the forced swim test after treatment with TMCA. nih.gov Furthermore, derivatives of TMCA have also been shown to effectively ameliorate stress-induced anxiety in both mice and rats. ewha.ac.krnih.gov The compound's effectiveness has been observed in various stress paradigms, including repeated cold exposure and stress induced by corticotrophin-releasing hormone (CRH). scispace.com

Table 3: Research Findings on Stress Amelioration by this compound and its Derivatives

| Compound/Derivative | Stress Model | Key Behavioral Finding | Source(s) |

|---|---|---|---|

| This compound (TMCA) | Restraint Stress | Ameliorated anxiety- and depression-like behaviors. | nih.gov |

| TMCA | Repeated Cold Exposure / CRH Injection | Prolonged pentobarbital-induced sleep that was shortened by stress. | scispace.com |

| TMCA Derivatives (dTMCA) | Immobilization and Electric Shock | Ameliorated anxiety in mice and rats. | ewha.ac.krnih.gov |

A primary mechanism for the anti-stress action of this compound involves the suppression of norepinephrine (NE) levels. tandfonline.comselleckchem.com Research indicates that stress induced by the intracerebroventricular injection of corticotrophin-releasing hormone (CRH) significantly increases the content of norepinephrine in the locus coeruleus (LC) of rats. scispace.com The locus coeruleus is a brain region critical for regulating arousal and attention. scispace.com Intracerebroventricular injection of TMCA was found to significantly suppress this CRH-induced augmentation of norepinephrine. scispace.com These findings suggest that TMCA exerts its sedative and anti-stress effects by reducing norepinephrine content in the LC, thereby controlling the arousal level. tandfonline.comscispace.com

Table 4: Effect of this compound on Norepinephrine

| Brain Region | Stressor | Effect of TMCA | Implied Outcome | Source(s) |

|---|

| Locus Coeruleus (LC) | Corticotrophin-releasing hormone (CRH) | Suppressed the stress-induced increase in norepinephrine content. | Reduction of arousal level; anti-stress action. | tandfonline.comselleckchem.comscispace.com |

Anticonvulsant and Antiepileptic Properties

This compound (TMCA), an active metabolite from the root of Polygala tenuifolia, has been traditionally used in Chinese medicine for conditions such as epilepsy. nih.gov Modern pharmacological studies have substantiated its anticonvulsant and sedative activities. nih.govmdpi.com The mechanism underlying these effects is believed to be its action as a GABAA/BZ receptor agonist. nih.gov

Derivatives of TMCA have also been synthesized and evaluated for their anticonvulsant potential. mdpi.com For instance, a series of halogen-substituted cinnamic acid derivatives were screened for their anticonvulsant activities using the maximal electroshock seizure (MES) test. researchgate.net Several of these derivatives demonstrated a significant reduction in the severity of convulsive manifestations and prevented mortality in animal models. researchgate.net

The anticonvulsant properties of these compounds are often evaluated through various animal models of epilepsy, including the maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govresearchgate.net The efficacy of these compounds is often compared to established antiepileptic drugs like valproic acid and ethosuximide. nih.govresearchgate.net

Table 1: Anticonvulsant Activity of a this compound Derivative

| Compound | Test | ED50 (mg/kg) | Reference Drug | Reference Drug ED50 (mg/kg) |

|---|---|---|---|---|

| Compound 4 | MES | 62.14 | Valproic Acid | 252.7 |

| 6 Hz | 75.59 | Valproic Acid | 130.6 | |

| Ethosuximide | 221.7 |

Antinarcotic Potential and Morphine Dependence Attenuation

Research has indicated that TMCA and its derivatives possess significant potential in attenuating morphine dependence. nih.govnih.gov Studies have shown that TMCA can suppress the naloxone-induced morphine withdrawal syndrome in mice. nih.govnih.gov Furthermore, it has been observed to attenuate the number of naloxone-precipitated jumps and the conditioned place preference (CPP) score in mice, suggesting its ability to mitigate the rewarding effects of morphine. nih.govresearchgate.net

The mechanism of action for these antinarcotic effects appears to be linked to the serotonergic system. nih.gov Many synthetic derivatives of this compound have demonstrated a high affinity for the 5-HT(1A) receptor, acting as agonists. nih.gov This is significant as 5-HT(1A) receptor agonists are known to attenuate the naloxone-induced morphine withdrawal syndrome. nih.gov

At a molecular level, TMCA has been shown to diminish the expression levels of pNR1and pERK in the frontal cortex of mice and cultured cortical neurons. nih.gov In the striatum, it attenuated pERK expression. nih.gov Additionally, morphine-induced elevations of FosB/ΔFosB+ cells in the nucleus accumbens sub-shell region of mice were suppressed by TMCA. nih.gov These findings suggest that TMCA could be a promising therapeutic agent against morphine dependence. nih.gov

Cognitive Enhancing and Neuroprotective Effects

This compound and its derivatives have demonstrated notable cognitive-enhancing and neuroprotective properties. mdpi.com TMCA is considered one of the main active ingredients of Polygala tenuifolia, a plant known for its protective effects on neuronal apoptosis and its ability to improve learning and memory impairment. researchgate.net

Studies have shown that TMCA itself can improve cognitive function. researchgate.net Furthermore, its ester and amide analogues have been reported to exhibit neuroprotective and anti-Alzheimer's effects. mdpi.com The mechanisms behind these effects are multifaceted and involve several targets, including the 5-hydroxytryptamine receptor and the inhibition of β-amyloid peptide (1–42) aggregation. mdpi.comresearchgate.net

Derivatives of TMCA have also been investigated for their anxiolytic properties, which are closely linked to neuroprotection. nih.govewha.ac.kr In studies involving stress-induced anxiety in mice and rats, derivatives of TMCA were found to ameliorate anxiety-like behaviors. nih.govewha.ac.krresearchgate.net This suggests their potential in preventing neuronal damage associated with stressful conditions. nih.govewha.ac.kr

Anti-inflammatory and Immunomodulatory Activity

The anti-inflammatory and immunomodulatory activities of this compound and its derivatives are well-documented. nih.govnih.govresearchgate.net These compounds have shown efficacy in various models of inflammation. jocpr.com For instance, ethyl 3,4,5-trimethoxycinnamate (B1233958), found in Piper longum, is recognized for its role in managing inflammatory diseases. jocpr.com

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. nih.govbiomolther.org For example, 3,4,5-Trihydroxycinnamic acid, a related compound, has been shown to exert anti-inflammatory effects by activating the Nrf2 pathway in microglial cells. biomolther.org This activation leads to the expression of cytoprotective genes, which in turn suppresses the production of pro-inflammatory mediators. biomolther.org

In studies on human keratinocyte cell lines, 3,4,5-Trihydroxycinnamic acid demonstrated anti-inflammatory activity by reducing the secretion and mRNA expression of various interleukins and chemokines. researchgate.netnih.gov It also inhibited the activation of key signaling pathways like AKT, ERK, and nuclear factor-κB. researchgate.netnih.gov

Antioxidant and Free Radical Scavenging Capabilities

Derivatives of cinnamic acid, including those with methoxy (B1213986) substitutions, are recognized for their antioxidant properties. tandfonline.com The methoxy phenol (B47542) moiety is considered a key feature responsible for their antioxidant and free radical scavenging activities. researchgate.net

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical. tandfonline.com The energetics of the O-H bond in the phenolic structure of these compounds is a crucial determinant of their antioxidant properties. researchgate.net

While specific data on the antioxidant capacity of this compound is part of a broader understanding of hydroxycinnamic acids, related compounds have been extensively studied. researchgate.nettandfonline.com For instance, ferulic acid and caffeic acid, which are also derivatives of cinnamic acid, are known for their marked antioxidant properties. researchgate.net

Antiproliferative and Antitumor Activity

A significant body of research has focused on the antiproliferative and antitumor activities of this compound derivatives. nih.govnih.govresearchgate.net Various ester and amide derivatives of TMCA have been synthesized and have shown promising antitumor effects against a range of cancer cell lines. sci-hub.se

For example, a synthetic ester of TMCA with tyrosol demonstrated moderate antitumor activity against human breast cancer cells (MDA-MB-231) with an IC50 of 46.7 μM. nih.gov Another ester derivative, S5, which is a dihydroartemisinin (B1670584) esterified with TMCA, exhibited significant antitumor activity against various cell lines, including PC-3, SGC-7901, A549, and MDA-MB-435s, with IC50 values of 17.22, 11.82, 0.50, and 5.33 μM, respectively. nih.gov

Chalcones bearing a 3,4,5-trimethoxylated A ring have also been synthesized and screened for their antiproliferative activity against colorectal and prostatic cancer cells. nih.gov Some of these chalcones exhibited excellent activity, with IC50 values in the nanomolar range. nih.gov Furthermore, a ciprofloxacin-chalcone hybrid containing a 3,4,5-trimethoxy moiety showed obvious anti-proliferative and apoptosis-inducing activities in hepatocellular carcinoma (HepG2) and breast carcinoma (MCF7) cell lines. waocp.orgnih.gov

Table 2: Antitumor Activity of a TMCA-Dihydroartemisinin Ester (S5)

| Cell Line | IC50 (μM) |

|---|---|

| PC-3 | 17.22 |

| SGC-7901 | 11.82 |

| A549 | 0.50 |

| MDA-MB-435s | 5.33 |

| L-02 (Normal Hepatic) | 58.65 |

Antimicrobial and Antiviral Activity

This compound and its derivatives have been reported to possess both antimicrobial and antiviral properties. nih.govnih.govresearchgate.net The presence of ester and amide groups in the derivatives of cinnamic acid is often associated with their antimicrobial activity. jocpr.com

While the broader class of hydroxycinnamic acids has been studied for antimicrobial effects, specific data on this compound is part of this larger group of compounds. ijpbp.com For instance, sinapic acid, a structurally related compound, has been identified as one of the most effective phenolic acids against a range of microorganisms. ijpbp.com

In terms of antiviral activity, an ester of TMCA has shown significant inhibition against the SARS coronavirus, with a minimal inhibitory concentration of 10 μM. nih.gov The synthesis of novel cinnamic acid-based antimicrobials is an active area of research, with a focus on combating antimicrobial resistance, particularly in the context of skin infections caused by ESKAPE pathogens. mdpi.com

Compound Names

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Valproic acid |

| Ethosuximide |

| Tyrosol |

| Dihydroartemisinin |

| Ciprofloxacin |

| Sinapic acid |

| Ferulic acid |

| Caffeic acid |

| 3,4,5-Trihydroxycinnamic acid |

| Ethyl 3,4,5-trimethoxycinnamate |

Gastrointestinal Protective Effects

This compound has demonstrated significant potential in protecting the gastrointestinal system. Its mechanisms of action include the inhibition of gastric lesion formation and the modulation of gastric acid secretion.

Research has shown that this compound has an inhibitory effect on the development of gastric lesions. Studies using animal models have confirmed its protective effects against acute gastritis induced by various agents. This protective action is partly attributed to its ability to improve gastric emptying, as delayed gastric emptying is a contributing factor to the formation of gastric lesions.

A key aspect of the gastrointestinal protective effects of this compound is its ability to modulate the secretion of gastric acid. It has been found to inhibit excessive gastric acid secretion. The proposed mechanisms for this action include the inhibition of the proton pump (H+/K+-ATPase) and the neutralization of secreted gastric acid. By controlling the levels of gastric acid, this compound helps to maintain a healthy gastric environment and prevent damage to the stomach lining.

| Gastrointestinal Protective Effect | Observed Action of this compound |

| Inhibition of Gastric Lesions | Demonstrated inhibitory effect on the development of gastric lesions in vivo. |

| Gastric Emptying | Improved delayed gastric emptying, a factor in lesion formation. |

| Gastric Acid Secretion | Inhibited excessive secretion of gastric acid. |

| Mechanism of Action | Believed to involve inhibition of the proton pump (H+/K+-ATPase) and neutralization of gastric acid. |

Cholinesterase Inhibitory Activity

Derivatives of this compound have been investigated for their ability to inhibit cholinesterases, enzymes that are crucial in the regulation of neurotransmission. A series of nature-inspired 3,4,5-trimethoxycinnamates were synthesized and evaluated for their in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Among the tested compounds, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate emerged as a potent inhibitor of both enzymes. Another derivative, 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate, exhibited the highest selectivity for inhibiting BChE. The mechanism of action for the most potent compound was determined to be a mixed type of inhibition.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) for BChE |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 | 32.46 | 1.42 |

| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | - | - | 1.71 |

Antiparasitic Activity, including Trypanocidal Effects

Esters derived from this compound have been explored for their antiparasitic properties, particularly against Trypanosoma cruzi, the parasite responsible for Chagas disease. Inspired by the trypanocidal action of piplartine, a series of thirteen ester analogues were synthesized and evaluated.

One of the standout compounds, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate, demonstrated significant activity against both the epimastigote and trypomastigote forms of the parasite, along with a high selectivity for the parasite over host cells. The proposed mechanism of its trypanocidal action involves the induction of oxidative stress and mitochondrial damage in the parasite. Furthermore, scanning electron microscopy revealed the formation of pores and leakage of cytoplasmic content in treated parasites. Molecular docking studies suggest a multi-target mechanism, with the compound showing affinity for several proteins crucial for the parasite's survival.

| Compound | Target Organism Form | IC50 (µM) |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Trypanosoma cruzi (epimastigote) | 28.21 ± 5.34 |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Trypanosoma cruzi (trypomastigote) | 47.02 ± 8.70 |

Mechanisms of Action and Molecular Targets

Neurotransmitter System Interactions

TMCA demonstrates significant interactions with major neurotransmitter systems, including the GABAergic and serotonergic systems, and influences the activity of enzymes that metabolize monoamine neurotransmitters.

Research has identified 3,4,5-Trimethoxycinnamic acid as a potent agonist of the GABA-A/benzodiazepine (BZ) receptor complex. nih.govselleckchem.com This interaction is central to its sedative and anti-seizure properties. nih.govselleckchem.com The mechanism involves the enhancement of GABAergic inhibition, a primary function of the central nervous system.

Studies have shown that TMCA increases the expression of the γ-subunit of GABA-A receptors and glutamic acid decarboxylase (GAD65), the enzyme responsible for synthesizing GABA. medchemexpress.com Furthermore, treatment with TMCA leads to a significant increase in chloride ion (Cl⁻) influx in cerebellar granule cells. medchemexpress.com This influx hyperpolarizes the neuron, making it less likely to fire an action potential, which is the molecular basis for its inhibitory effects on neuronal activity.

This compound and its derivatives exhibit a strong binding affinity for the serotonin (B10506) 5-HT1A receptor, functioning as agonists. medchemexpress.comnih.gov The compound has a reported half-maximal inhibitory concentration (IC50) of 7.6 μM for the 5-HT1A receptor, indicating a significant interaction. medchemexpress.com

The agonism at this receptor initiates downstream signaling cascades. One key pathway affected is the extracellular signal-regulated kinase (ERK) pathway. Studies on TMCA derivatives have demonstrated an increase in the phosphorylation of ERK (pERK). nih.gov This elevation in pERK levels was effectively blocked by the specific 5-HT1A receptor antagonist, WAY 100635, confirming that the signaling is mediated through the 5-HT1A receptor. nih.gov This pathway is crucial for regulating neuronal plasticity and cellular processes.

| Receptor | IC50 (μM) | Reference |

|---|---|---|

| 5-HT1A | 7.6 | medchemexpress.com |

| 5-HT2C | 2.5 | medchemexpress.com |

While direct inhibition of monoamine oxidase (MAO) by this compound has not been extensively detailed, related compounds show significant activity. A natural precursor to TMCA, 3,6′-disinapoyl sucrose (B13894), demonstrates antidepressant effects by inhibiting both MAO-A and MAO-B. nih.gov Additionally, other structural analogs of cinnamic acid have been shown to specifically inhibit MAO-A. tandfonline.com These findings suggest that the broader class of cinnamic acid derivatives, including metabolites and precursors of TMCA, are capable of modulating the activity of these critical neurotransmitter-metabolizing enzymes.

Enzyme Modulation and Inhibition

Beyond its effects on neurotransmitter receptors, TMCA and its derivatives directly modulate the activity of several key enzymes, including cholinesterases and soluble epoxide hydrolase.

This compound and its esters have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. While TMCA itself shows weak inhibitory activity, certain ester derivatives demonstrate notable potency. For example, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, a TMCA derivative, showed the highest activity against both AChE and BChE with IC50 values of 46.18 µM and 32.46 µM, respectively. Kinetic analysis using a Lineweaver–Burk plot determined that the mechanism of action for the most potent of these derivatives is a mixed type of inhibition for both enzymes.

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 46.18 | |

| Butyrylcholinesterase (BChE) | 32.46 |

Bioactivity-guided fractionation of extracts from Polygala tenuifolia has identified TMCA esters as inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme is involved in the metabolism of epoxy fatty acids, which have anti-inflammatory properties. One particular ester, identified as N5 in the study, displayed the most potent inhibition of sEH with an IC50 value of 6.4 μM. nih.gov This inhibitory action suggests a potential role for TMCA derivatives in modulating inflammatory pathways.

H+/K+-ATPase (Proton Pump) Inhibition

Current scientific literature accessible through targeted searches does not provide specific details regarding the direct inhibitory effects of this compound on the H+/K+-ATPase, commonly known as the proton pump.

Methionine Aminopeptidase 2 (MetAP2) Inhibition

Derivatives of this compound (TMCA) have been identified as significant inhibitors of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for angiogenesis and tumor growth. nih.gov

Specifically, certain ester and amide analogues of TMCA have demonstrated potent anti-angiogenic and antitumor activities by targeting MetAP2. nih.gov A noteworthy example is a fumagillin (B1674178) analogue incorporating a TMCA ester moiety, designated as ester S10. This compound has shown exceptionally strong inhibition of MetAP2. nih.gov In one study, ester S10 was found to inhibit MetAP2 with a half-maximal inhibitory concentration (IC50) value of 0.96 nM. nih.gov

Furthermore, a series of α-hydroxy-β-amino amides derived from TMCA also exhibited significant inhibitory effects against both MetAP2 and the growth of human umbilical vein endothelial cells (HUVEC). nih.gov The structure-activity relationship studies indicated that the presence of the TMCA moiety was favorable for this inhibitory action. nih.gov

| Compound | Target | Inhibitory Concentration (IC50) |

|---|---|---|

| Ester S10 (TMCA derivative) | Methionine Aminopeptidase 2 (MetAP2) | 0.96 nM |

Phenylalanine Ammonia-Lyase Modulation

Phenylalanine Ammonia-Lyase (PAL) is a key enzyme in the phenylpropanoid pathway, responsible for converting L-phenylalanine into trans-cinnamic acid and ammonia. wikipedia.org While PAL's activity leads to the production of cinnamic acid, which is a precursor to a wide array of plant secondary metabolites, available research does not indicate that this compound modulates the activity of this enzyme. wikipedia.orgagrometodos.com

Cellular and Molecular Pathway Regulation

Neurotrophic Factor Signaling (e.g., BDNF/TrkB-ERK/PI3K-CREB pathway)

Derivatives of this compound have been shown to modulate critical neurotrophic signaling pathways, particularly the Brain-Derived Neurotrophic Factor (BDNF) pathway, which is essential for neuronal survival, growth, and plasticity. nih.govaging-us.com

A specific TMCA ester, Tenuifoliside A, isolated from Polygala tenuifolia, has been demonstrated to promote the viability of rat glioma C6 cells by activating the BDNF/TrkB-ERK/PI3K-CREB signaling pathway. nih.gov This pathway is initiated by the binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream cascades including the Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K) pathways. aging-us.come-century.us These cascades converge on the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal function. aging-us.come-century.us

Furthermore, independent studies on other synthetic derivatives of this compound have confirmed their ability to influence this pathway. These derivatives were found to increase the levels of phosphorylated ERK (pERK 1/2) in cortical neuronal cells, indicating an activation of the ERK signaling cascade. nih.gov

Inhibition of Cell Adhesion Molecules Expression

Cell adhesion molecules (CAMs) are proteins located on the cell surface that are involved in binding with other cells or with the extracellular matrix. Certain amide derivatives of this compound have been observed to inhibit cell adhesion. nih.gov In studies involving HeLa and IMR-32 cancer cell lines, potent TMCA amide analogues, when used in combination with chemotherapeutic drugs like colcemid and hydroxyurea, led to an enhanced inhibition of cell adhesion. nih.gov

Induction of Oxidative Stress and Mitochondrial Damage in Parasites

Research into the biological activities of this compound derivatives has revealed potent mechanisms for combating parasites, specifically through the induction of oxidative stress and damage to mitochondria. Studies on analogues of this compound, such as certain ester derivatives, have demonstrated significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

The primary mechanism of action identified involves the generation of oxidative stress within the parasite. Treatment with a furan-2-ylmethyl ester of this compound led to a measurable increase in cytoplasmic reactive oxygen species (ROS). This surge in ROS disrupts the normal redox balance of the parasitic cells, leading to widespread cellular damage.

Table 1: Effects of a this compound Analogue on Trypanosoma cruzi

| Mechanism | Observed Effect | Reference |

|---|---|---|

| Oxidative Stress | Increased levels of cytoplasmic Reactive Oxygen Species (ROS). | nih.gov |

| Mitochondrial Damage | Compromised mitochondrial function and integrity. | nih.gov |

| Membrane Integrity | Formation of pores and leakage of cytoplasmic content. | nih.gov |

Anti-apoptotic Mechanisms

The role of this compound and its derivatives in apoptosis—or programmed cell death—is complex, with studies primarily indicating a pro-apoptotic rather than an anti-apoptotic effect, particularly in the context of cancer cells. Apoptosis is a critical pathway for eliminating damaged or cancerous cells and is regulated by a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govmdpi.com The activation of effector caspases, such as caspase-3, is a central step in executing the apoptotic process. nih.govmdpi.com

Certain synthetic amide derivatives of this compound have been shown to induce apoptosis in cancer cells. nih.gov These compounds have been reported to mediate the expression of pro-apoptotic proteins, contributing to DNA damage and ultimately leading to cell death. nih.gov For instance, specific amide analogues were found to mediate apoptosis in leukemic cells by interfering with cellular glutathione (B108866) (GSH) defense and inhibiting DNA repair and pro-survival proteins. nih.gov This suggests that the this compound framework can be modified to create compounds that actively promote the destruction of cancer cells by tipping the cellular balance in favor of apoptosis.

Table 2: Pro-Apoptotic Activity of this compound (TMCA) Derivatives

| Derivative Type | Mechanism of Action | Cellular Outcome | Reference |

|---|---|---|---|

| TMCA Amides (e.g., S24, S25) | Mediate pro-apoptotic protein expression; Mediate DNA damage; Interfere with glutathione (GSH) defense. | Induction of apoptosis in leukemic cells. | nih.gov |

Impact on NF-κB, MAPK, IL-6, and JAK Pathways

Derivatives of this compound have been shown to exert significant influence over key signaling pathways involved in inflammation and cellular proliferation, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Interleukin-6 (IL-6), and Janus Kinase (JAK) pathways. These pathways are crucial in regulating the immune response, and their dysregulation is often associated with inflammatory diseases and cancer. mdpi.comnih.gov

Piplartine, a naturally occurring amide of this compound, has been identified as a molecule that targets these specific pathways. nih.gov The anti-inflammatory activity of this compound esters and amides has been linked to their ability to modulate targets such as NF-κB. nih.gov NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes. researchgate.net By inhibiting NF-κB, these compounds can effectively suppress the inflammatory cascade.

The MAPK pathways (including ERK, JNK, and p38) are critical for transducing extracellular signals to cellular responses like proliferation, differentiation, and apoptosis. youtube.com Similarly, the JAK-STAT pathway is a primary signaling route for a wide array of cytokines and growth factors, including IL-6, which plays a major role in inflammation. nih.govresearchgate.net The disclosure of NF-κB, MAPK, IL-6, and JAK as molecular targets for Piplartine highlights the broad-spectrum immunomodulatory and anti-proliferative potential of compounds derived from this compound. nih.gov

Table 3: Signaling Pathways Modulated by this compound (TMCA) Derivatives

| Derivative | Targeted Pathway | Reported Activity | Reference |

|---|---|---|---|

| Piplartine (TMCA Amide) | NF-κB | Modulation of pathway activity, contributing to anti-inflammatory effects. | nih.gov |

| MAPK | Identified as a molecular target. | nih.gov | |

| IL-6 | Identified as a molecular target. | nih.gov | |

| JAK | Identified as a molecular target. | nih.gov | |

| TMCA Esters and Amides | NF-κB | General anti-inflammatory activity through NF-κB modulation. | nih.gov |

Structure Activity Relationship Sar Studies of 3,4,5 Trimethoxycinnamic Acid and Its Derivatives

Influence of Stereochemistry (e.g., trans Configuration) on Biological Activity

The spatial arrangement of atoms, or stereochemistry, within derivatives of 3,4,5-trimethoxycinnamic acid plays a crucial role in their interaction with biological targets. The double bond in the cinnamic acid backbone allows for the existence of cis and trans geometric isomers.

Research into the multidrug resistance (MDR) modulating activity of TMCA derivatives has highlighted the importance of this configuration. In one study, a series of analogues were synthesized and separated into their cis and trans isomers. nih.gov The investigation revealed that an ester derivative with a mixed trans/cis configuration exhibited the most potent MDR modulating activity, suggesting that the geometric shape of the molecule is a key determinant for its interaction with efflux pumps like P-glycoprotein (P-gp). nih.gov

Role of Methoxy (B1213986) Substituents on Phenyl Ring

The three methoxy (-OCH₃) groups on the phenyl ring are a defining feature of TMCA and are fundamental to its biological activity. researchgate.net However, their presence and number can be modulated to fine-tune efficacy for specific targets.

SAR studies have indicated that for certain activities, these groups can be substituted to enhance potency. For instance, in the development of antitumor agents targeting the MDA-MB231 human breast cancer cell line, it was found that replacing the 3,4,5-trimethoxy groups with hydroxyl (-OH) groups was more conducive to inhibitory activity. nih.gov This suggests that the hydrogen bond donating capability of hydroxyl groups may be more favorable for binding to the specific target, c-MET, compared to the bulkier methoxy groups. nih.gov

Significance of Ester and Amide Linkages

The carboxyl group of TMCA is the most common site for chemical modification, with esterification and amidation being the primary strategies to generate diverse and potent analogues. nih.gov These modifications transform the parent acid into ester and amide derivatives, which are privileged scaffolds in drug discovery due to their prevalence in natural products and their ability to modulate pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

Ester Derivatives: TMCA esters have been identified with a range of biological activities.

Antitumor Activity: An ester of TMCA and tyrosol showed moderate antitumor activity against breast cancer cells. nih.gov

MDR Modulation: Certain ester derivatives have been shown to reverse drug resistance in cancer cells by inhibiting P-gp transporters. nih.gov SAR studies revealed that the TMCA group itself conferred more favorable activity than substituted benzoic acid esters, indicating the importance of the entire cinnamoyl structure. nih.gov

Cholinesterase Inhibition: A series of twelve 3,4,5-trimethoxycinnamate (B1233958) esters were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The most potent compound, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, showed the highest activity against both enzymes. mdpi.com

Amide Derivatives: Amide derivatives of TMCA, such as the natural product piplartine, have also demonstrated significant therapeutic potential. nih.gov

Antitumor Activity: Synthetic TMCA amides have been developed as inhibitors of MetAP2 and angiogenesis, showing significant inhibitory effects on human umbilical vein endothelial cell (HUVEC) growth. nih.gov In other studies, piplartine analogues displayed potent inhibitory action against several cancer cell lines. nih.gov

Anti-inflammatory Effects: Analogues of piplartine have been synthesized and investigated for their anti-inflammatory activity. nih.gov

Antinarcotic Agents: A series of 3,4,5-trimethoxyphenyl acrylamides exhibited strong inhibitory effects on morphine withdrawal syndrome in mice, an effect attributed to their high binding affinity for serotonergic 5-HT₁ₐ receptors. tandfonline.comnih.gov

Furthermore, the orientation of the amide linkage can be critical. In a study of chalcone-trimethoxycinnamide hybrids, an isosteric substitution of the amide linker to a retro-amide revealed that the direction of the bond significantly impacted antiproliferative activity, suggesting that the placement of the carbonyl and N-H groups is crucial for target interaction. mdpi.com

Impact of Substitution Points on the C=C Double Bond

The α,β-unsaturated double bond (C=C) is a key structural feature of the cinnamic acid scaffold, and its presence is often essential for biological activity. nih.gov

SAR investigations have consistently shown that this double bond is important for the efficacy of TMCA derivatives across different therapeutic targets.

MDR Modulation: When comparing TMCA esters to substituted benzoic acid esters for P-gp-modulating activity, the TMCA moiety showed stronger effects. nih.gov This suggests that the additional C=C bond in the cinnamic acid group is important for this activity. nih.gov

Anti-inflammatory Activity: For piplartine analogues, the presence of the double bond was noted as an important characteristic for their anti-inflammatory effect. nih.gov

Antiproliferative Activity: In a study of chalcone-TMCA hybrids, replacing the 3,4,5-trimethoxycinnamoyl group with a 3,4,5-trimethoxyphenyl group (effectively removing the C=C linker) led to a significant reduction in antiproliferative activity. mdpi.com This finding strongly suggests that the α,β-unsaturated ketone moiety is a critical feature for enhancing this specific biological action. mdpi.com

These findings underscore that the conjugated system formed by the phenyl ring, the C=C double bond, and the carbonyl group is a crucial pharmacophore for many of the observed biological effects.

Correlations between Structural Modifications and Efficacy across Different Biological Targets

The structural modifications made to the this compound scaffold directly correlate with the resulting compound's efficacy and selectivity for different biological targets. A systematic analysis of these relationships allows for the tuning of molecular architecture to achieve a desired therapeutic effect.

| Biological Target/Activity | Key Structural Features for Enhanced Efficacy | Reference(s) |

| Antitumor / Antiproliferative | - α,β-unsaturated ketone moiety (presence of C=C bond). mdpi.com- Amide linkage (specific orientation can be critical). nih.govmdpi.com- Hydroxyl groups may be superior to methoxy groups for certain cancer cell lines (e.g., MDA-MB231). nih.gov | |

| Multidrug Resistance (MDR) Modulation | - trans/cis stereochemistry of the C=C bond. nih.gov- Presence of the C=C bond (cinnamic vs. benzoic structure). nih.gov | |

| Anti-inflammatory | - Presence of the C=C double bond. nih.gov- 3,4,5-trimethoxy substitutions on the phenyl ring. nih.gov | |

| Antinarcotic (CNS) | - Amide linkage to specific aliphatic amines. tandfonline.com- High affinity for 5-HT₁ₐ receptors. tandfonline.comnih.gov | |

| Cholinesterase Inhibition | - Ester linkage. mdpi.com- For BChE inhibition, substitution at the ortho position of the phenyl ring in the alcohol moiety is essential. mdpi.com |

This data illustrates that while the core TMCA structure is a valuable starting point, specific modifications are required to optimize activity against different diseases. For example, while the C=C double bond is important for antiproliferative and anti-inflammatory effects, the stereochemistry of this bond is particularly critical for MDR modulation. nih.govmdpi.com Similarly, converting the carboxylic acid to an amide is a successful strategy for developing both antitumor and antinarcotic agents, though the specific amine used in the amide bond determines its ultimate target. nih.govtandfonline.com

Structure-Based Design and Lead Optimization Considerations

The this compound scaffold serves as a valuable precursor for structure-based design and lead optimization in drug discovery. nih.gov Medicinal chemists utilize the SAR data gathered from various derivatives to rationally design new chemical entities with improved potency, selectivity, and "druggability". nih.govnih.gov

Key optimization strategies include:

Molecular Modification and Hybridization: This involves combining the TMCA scaffold with other pharmacologically active molecules to create hybrid compounds. A clear example is the design of a chalcone-trimethoxycinnamide hybrid, which sought to merge the features of two distinct scaffolds to enhance antiproliferative activity. mdpi.com

Isosteric Substitution: As seen in the comparison of amide versus retro-amide linkers, replacing a functional group with another that has similar physical or chemical properties can probe the steric and electronic requirements of the biological target and optimize binding interactions. mdpi.com

Molecular Rigidification: This strategy involves reducing the conformational flexibility of a molecule to lock it into a more bioactive conformation. In the development of chalcone-TMCA hybrids, cyclization of the chalcone (B49325) portion to create a more rigid flavone (B191248) structure was explored, although in this specific case it led to a loss of activity, providing valuable SAR information. mdpi.com

By systematically applying these principles, researchers can exploit the TMCA core to develop novel drug candidates. The modification of the carboxyl group, modulation of the substitution pattern on the phenyl ring, and alterations to the C=C double bond are all critical considerations in the iterative process of transforming a lead compound into a viable therapeutic agent. nih.gov

Metabolism and Pharmacokinetics of 3,4,5 Trimethoxycinnamic Acid

Metabolic Pathways in Biological Systems (e.g., Rat Models)

In rats, 3,4,5-Trimethoxycinnamic acid is subject to several key metabolic transformations that alter its structure and lead to various metabolites. tandfonline.comtandfonline.com The primary reactions involve modification of the side-chain double bond and the methoxy (B1213986) groups on the phenyl ring. tandfonline.com

A significant metabolic reaction is the hydrogenation of the side-chain double bond of cinnamic acids to form the corresponding phenylpropionic acid derivatives. tandfonline.com Studies have shown that this reduction is predominantly carried out by the intestinal microorganisms. tandfonline.comtandfonline.com When this compound is administered to rats, hydrogenated metabolites are formed, and this process is significantly diminished in animals treated with antibiotics to suppress gut flora. tandfonline.com This indicates the central role of the microflora in this specific biotransformation step. tandfonline.com

O-demethylation is a critical pathway in the metabolism of this compound. tandfonline.com This process can occur at both the meta-positions (3- and 5-positions) and the para-position (4-position) of the phenyl ring. tandfonline.com Research in rat models has revealed a distinction between tissue- and microflora-mediated demethylation. O-demethylation within the host tissues appears to occur specifically at one of the meta-positions. tandfonline.comtandfonline.com In contrast, further O-demethylation at the para-position and the other meta-position is dependent on the metabolic activity of intestinal microorganisms. tandfonline.comtandfonline.com Studies involving the incubation of related compounds with rat cecal microorganisms suggest that the initial O-demethylation may happen more readily at a meta-position than the para-position. tandfonline.com The ultimate metabolic product of these sequential demethylations, combined with other reactions, is 3,5-dihydroxyphenylpropionic acid. tandfonline.com

Following demethylation, which exposes hydroxyl groups, dehydroxylation can occur. Specifically, p-dehydroxylation (removal of the hydroxyl group at the 4-position) has been identified as a key metabolic step. tandfonline.com This reaction is also dependent on the enzymatic activities of the intestinal microflora. tandfonline.comtandfonline.com Experiments with germ-free or antibiotic-treated rats show that p-dehydroxylation is significantly reduced, confirming that the gut microbiota is primarily responsible for this transformation. tandfonline.com This process is crucial for the formation of the final metabolite, 3,5-dihydroxyphenylpropionic acid, from trihydric precursors. tandfonline.comtandfonline.com

Role of Intestinal Microflora in Biotransformation

The intestinal microflora plays a central and indispensable role in the biotransformation of this compound. tandfonline.comtandfonline.com Several key metabolic reactions are carried out either partly or entirely by these microorganisms. tandfonline.com

Key microbial transformations include:

Hydrogenation: The reduction of the cinnamic acid double bond to a phenylpropionic acid structure is primarily performed by gut bacteria. tandfonline.com

O-Demethylation: While initial meta-O-demethylation can occur in the tissues, subsequent demethylation steps are dependent on the intestinal microflora. tandfonline.comtandfonline.com

p-Dehydroxylation: The removal of the para-hydroxyl group is a reaction carried out by intestinal microorganisms. tandfonline.com

The collective action of the intestinal microflora is essential for the conversion of this compound to its ultimate metabolite, 3,5-dihydroxyphenylpropionic acid. tandfonline.com Studies using mixed cultures of rat cecal microorganisms have confirmed their ability to perform hydrogenation, O-demethylation, and p-dehydroxylation on this compound and related compounds. tandfonline.comtandfonline.com The major metabolic pathway appears to involve an initial meta-O-demethylation, followed by para-O-demethylation, and finally p-dehydroxylation after the last O-demethylation step. tandfonline.com

| Administered Compound | Detected Urinary Metabolites | Metabolic Reactions Involved |

|---|---|---|

| This compound | Sinapic acid, 3-hydroxy-5-methoxyphenylpropionic acid | O-Demethylation, Hydrogenation |

| Sinapic acid | Dihydrosinapic acid, 3-hydroxy-5-methoxycinnamic acid, 3-hydroxy-5-methoxyphenylpropionic acid | Hydrogenation, O-Demethylation |

| 3,5-Dimethoxycinnamic acid | 3-hydroxy-5-methoxycinnamic acid, 3-hydroxy-5-methoxyphenylpropionic acid | O-Demethylation, Hydrogenation |

Tissue-Specific Metabolic Processes

While the intestinal microflora is responsible for several critical biotransformation steps, the host's tissues also contribute to the metabolism of this compound. A clear distinction exists between the reactions occurring in the intestine and those taking place in the tissues. tandfonline.com